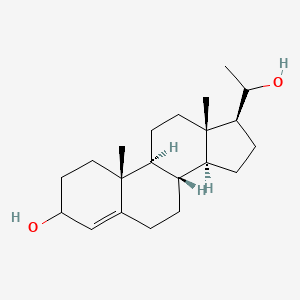

Pregn-4-ene-3,20-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13?,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

IBMZAHKIAAJREF-SLLQLYLRSA-N |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O |

Synonyms |

4-pregnene-3 alpha,20 alpha-diol 4-pregnene-3 alpha,20 alpha-diol, (20alpha)-isomer 4-pregnene-3 alpha,20 alpha-diol, (3beta,20R)-isomer 4-pregnene-3 alpha,20 alpha-diol, (3beta,20S)-isomer 4-pregnene-3,20-diol |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Pregn 4 Ene 3,20 Diol

De Novo Biosynthesis from Cholesterol and Pregnenolone (B344588)

The journey to Pregn-4-ene-3,20-diol begins with the fundamental precursor for all steroid hormones: cholesterol. In the mitochondria, a series of enzymatic reactions convert cholesterol into pregnenolone. wikipedia.orgnih.govnih.gov This initial step is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), which oxidizes and cleaves the cholesterol side chain to produce pregnenolone. wikipedia.orgnih.gov

Pregnenolone then undergoes a two-step conversion to progesterone (B1679170). wikipedia.org This process is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase. First, the 3β-hydroxyl group of pregnenolone is oxidized to a keto group. Subsequently, the double bond shifts from the C5-C6 position to the C4-C5 position, resulting in the formation of progesterone. wikipedia.org Progesterone serves as the direct precursor to this compound.

Progesterone Reduction to this compound Isomers

The conversion of progesterone to this compound involves the reduction of the keto groups at both the C-3 and C-20 positions. This reduction is carried out by a group of enzymes known as aldo-keto reductases (AKRs). figshare.comresearchgate.netresearchgate.net

Involvement of Aldo-Keto Reductases (AKR1C1-AKR1C3)

The aldo-keto reductase superfamily, particularly isoforms AKR1C1, AKR1C2, and AKR1C3, are key players in the metabolism of progesterone. figshare.comresearchgate.netoup.comnih.gov These enzymes catalyze the reduction of the 20-keto group of progesterone and other pregnane (B1235032) derivatives. figshare.comresearchgate.netpsu.edu Specifically, AKR1C1 is recognized for its potent 20α-hydroxysteroid dehydrogenase (20α-HSD) activity, which directly converts progesterone to its less active form, 20α-hydroxyprogesterone. oup.comfrontiersin.org The AKR1C enzymes can also reduce the 3-keto group of progesterone metabolites. figshare.comresearchgate.net

Stereoselective Reduction at C-3 and C-20

The reduction of the keto groups at the C-3 and C-20 positions of the pregnane structure is a stereoselective process, leading to the formation of different stereoisomers of this compound. researchgate.net The orientation of the resulting hydroxyl groups (α or β) is determined by the specific enzyme involved and the reaction conditions. For instance, the reduction of progesterone can yield four possible stereoisomers: (3α,20α), (3α,20β), (3β,20α), and (3β,20β)-pregn-4-ene-3,20-diol. nih.gov The synthesis and identification of these individual isomers have been crucial for understanding their distinct biological properties. researchgate.netnih.gov

Reverse Metabolism: Oxidation of this compound to Progesterone

The metabolic pathway is not a one-way street. This compound can be oxidized back to progesterone, a reaction that plays a significant role in modulating progesterone levels.

Role of 20α-Hydroxysteroid Dehydrogenase (HSD17B2, 20α-HSD)

The enzyme responsible for the oxidation of the 20α-hydroxyl group of pregnane derivatives back to a ketone is 20α-hydroxysteroid dehydrogenase (20α-HSD). researchgate.netpsu.edunih.gov Notably, 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) exhibits this 20α-HSD activity. figshare.comresearchgate.netpsu.edu This enzyme can convert (20S)-pregn-4-ene-3α,20-diol back to progesterone, thereby regulating the balance between the active hormone and its less active metabolite. figshare.comresearchgate.net This reverse reaction is crucial for maintaining progesterone homeostasis in various tissues. hmdb.ca

Further Metabolic Transformations of this compound

This compound is not an end-product of metabolism. It can undergo further transformations. For example, studies in rabbit liver have shown that 20α-hydroxypregn-4-en-3-one, a direct precursor to one of the this compound isomers, can be metabolized into 5β-pregnane-3α,20α-diol and pregnane-3,6,20-triols. oup.com Furthermore, progesterone metabolites, including pregnanediols, are typically conjugated in the liver with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

| This compound | |

| Cholesterol | |

| Pregnenolone | |

| Progesterone | P4 |

| 20α-hydroxyprogesterone | 20α-DHP |

| 5β-pregnane-3α,20α-diol | |

| Pregnane-3,6,20-triols |

Table of Enzymes

| Enzyme Name | Abbreviation |

| Aldo-Keto Reductase 1C1 | AKR1C1 |

| Aldo-Keto Reductase 1C2 | AKR1C2 |

| Aldo-Keto Reductase 1C3 | AKR1C3 |

| 20α-Hydroxysteroid Dehydrogenase | 20α-HSD |

| 17β-Hydroxysteroid Dehydrogenase Type 2 | HSD17B2 |

| Cytochrome P450 side-chain cleavage | P450scc |

| 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase |

Formation of 5α-Pregnane Metabolites

The metabolic conversion of this compound to its 5α-pregnane metabolites is a key pathway in its catabolism. This process is initiated by the action of 5α-reductase enzymes, which catalyze the irreversible reduction of the double bond between carbons 4 and 5 of the steroid's A-ring. plos.orgresearchgate.net

The metabolism of progesterone, a precursor to this compound, provides a clear model for this pathway. Progesterone is first metabolized by 20-ketosteroid reductases to form compounds like (20S)-hydroxy-pregn-4-ene-3-one. plos.org This intermediate is then acted upon by 5α-reductases (types 1 and 2, SRD5A1 and SRD5A2) to produce (20S)-20-hydroxy-5α-pregnane-3-one. plos.orgresearchgate.netplos.org Subsequent reduction of the 3-keto group, catalyzed by aldo-keto reductases such as AKR1C1-AKR1C3, leads to the formation of the primary 5α-pregnane metabolites: (20S)-5α-pregnane-3α,20-diol and, to a lesser extent, (20S)-5α-pregnane-3β,20-diol. plos.org Studies using the HES endometrial cell line have shown that after 8 hours of incubation, (20S)-5α-pregnane-3α,20-diol is the most abundant metabolite, accounting for 64% of the metabolic products. plos.org

Table 1: Key Enzymes and Metabolites in the 5α-Pregnane Pathway

| Precursor/Intermediate | Enzyme | Metabolite |

|---|---|---|

| Progesterone | 20-Ketosteroid Reductase | (20S)-20-hydroxy-pregn-4-ene-3-one |

| (20S)-20-hydroxy-pregn-4-ene-3-one | 5α-Reductase (SRD5A1/SRD5A2) | (20S)-20-hydroxy-5α-pregnane-3-one |

| (20S)-20-hydroxy-5α-pregnane-3-one | Aldo-keto Reductase (AKR1C1-AKR1C3) | (20S)-5α-pregnane-3α,20-diol |

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

To facilitate their elimination from the body, this compound and its metabolites undergo conjugation reactions, which significantly increase their water solubility. The primary conjugation pathways are glucuronidation and sulfation. plos.org

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the steroid molecule. Pregnanediol (B26743), a closely related metabolite, is known to be efficiently conjugated at the 3-hydroxyl position, forming pregnanediol-3-glucuronide (B129214). nih.gov The major urinary metabolite of orally administered progesterone is 5β-pregnan-3α,20α-diol glucuronide, indicating that glucuronidation is a major route of excretion for pregnane diols. pharmacompass.comwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This pathway involves the transfer of a sulfonate group to the steroid, a reaction catalyzed by sulfotransferase enzymes (SULTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. ontosight.ai Sulfated steroids, such as pregnanediol sulfate, have been identified in maternal urine, with some evidence suggesting a fetal origin for these conjugates. hormonebalance.org Specific sulfated forms that have been identified include pregnane-3,20-diol 3-sulfate and 5-pregnene-3β,20α-diol-3,20-disulfate, highlighting that sulfation can occur at one or both hydroxyl groups. nih.govbham.ac.uk The addition of the sulfate group not only increases solubility but can also modulate the biological activity of the steroid. ontosight.ai

Table 2: Conjugation Pathways of Pregnane Metabolites

| Pathway | Enzyme Family | Conjugate Formed |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronides (e.g., Pregnanediol-3-glucuronide) |

Enzymatic and Biocatalytic Transformations Involving Pregn 4 Ene 3,20 Diol

Characterization of Enzymes Mediating Pregn-4-ene-3,20-diol Interconversions

The enzymatic reduction and oxidation of the keto and hydroxyl groups on the pregnane (B1235032) skeleton are central to the metabolism and biological activity of these steroids. Key enzyme families involved in these processes include Aldo-Keto Reductases (AKRs) and Hydroxysteroid Dehydrogenases (HSDs).

The AKR1C subfamily of enzymes plays a pivotal role in the metabolism of steroids by catalyzing NADPH-dependent reductions of keto groups at various positions on the steroid nucleus. frontiersin.org These enzymes are crucial in regulating the activity of steroid hormones. nih.gov

AKR1C1: This isoform displays a preference for reducing the 20-keto group of progesterone (B1679170). nih.gov It is also involved in the inactivation of allopregnanolone (B1667786) by converting it to 5α-pregnane-3α,20α-diol. nih.gov The catalytic efficiency of AKR1C1 for the reduction of progesterone has a reported kcat of 0.29 min⁻¹. uniprot.org

AKR1C2 and AKR1C4: These enzymes are highly efficient in the reduction of 5α-dihydroprogesterone (5α-DHP). nih.gov AKR1C2 preferentially forms allopregnanolone, a potent neurosteroid, while AKR1C4 also efficiently catalyzes the reduction of 5α-pregnane-3,20-dione to allopregnanolone. frontiersin.orgnih.gov

AKR1C3: While AKR1C3 has a lower catalytic efficiency for the reduction of progesterone compared to other isoforms, it is highly efficient in the interconversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to 17β-estradiol. frontiersin.orgnih.gov

The kinetic parameters of these enzymes underscore their specific roles in steroid metabolism. For instance, the varied substrate preferences and catalytic rates among the AKR1C isoforms determine the local concentrations of active and inactive steroid hormones in different tissues. nih.gov

Hydroxysteroid dehydrogenases are critical in regulating the biological activity of progestins by converting potent steroid hormones into their inactive metabolites. pnas.orgnih.gov

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme is a key player in progestin inactivation, catalyzing the conversion of progesterone to the less active 20α-hydroxyprogesterone. pnas.orgnih.gov This metabolic step is significant in processes such as the termination of pregnancy where progesterone levels need to be downregulated. pnas.org In the human testis, 20α-HSD activity appears to be influenced by gonadotrophic hormones, with higher activity observed under low gonadotrophic stimulation. tandfonline.com The enzyme catalyzes the conversion of progesterone to 20α-dihydroprogesterone. tandfonline.com

17β-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2): Progesterone can stimulate the activity of HSD17B2, which in turn inactivates the potent estrogen, estradiol (B170435) (E2), by converting it to the less active estrone (E1). nih.gov This provides an indirect mechanism by which progesterone can modulate estrogenic activity in tissues like the endometrium. nih.gov

The interplay between these enzymes is crucial for maintaining steroid homeostasis. For example, researchers have successfully converted a 3α-HSD into a stereospecific 20α-HSD by altering specific protein loops, demonstrating the fine structural determinants of their catalytic specificity. pnas.orgnih.gov

Microbial Biotransformation of Pregnene Steroids

Microorganisms, particularly fungi and bacteria, are widely utilized for their ability to perform highly specific and efficient transformations of steroid molecules, often at positions that are challenging to modify through chemical synthesis. nih.govorientjchem.org

A vast number of microbial species have been identified that can transform progesterone into a variety of hydroxylated and reduced derivatives.

Fungal Transformations: Filamentous fungi are particularly versatile in their ability to hydroxylate the progesterone molecule at numerous positions. mdpi.com

Aspergillus species are well-known for their hydroxylating capabilities. For instance, Aspergillus brasiliensis can produce 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, and 21-hydroxyprogesterone. nih.gov Aspergillus ochraceus converts progesterone to 11α-hydroxyprogesterone. asm.org

Other fungi, such as Thamnostylum piriforme and Mucor griseocyanus, have been shown to produce various hydroxylated progesterone derivatives. orientjchem.org

Some fungal species, like Cylindrocarpon radicicola and Fusarium solani, can cleave the progesterone side chain to produce androstadienedione. thieme-connect.com

Bacterial Transformations: Bacteria from various environments, including wastewater, have demonstrated the ability to degrade and transform progesterone. nih.gov

Bacillus stearothermophilus, a thermophilic bacterium, can convert progesterone into monohydroxylated metabolites such as 20α-hydroxyprogesterone. orientjchem.org

Gut bacteria, such as Clostridium innocuum and Clostridium paraputrificum, are capable of reducing progesterone to pregnanolone (B1679072) and epipregnanolone. biorxiv.org

Caenibius tardaugens has been identified as a progesterone-degrading bacterium that utilizes a Baeyer-Villiger monooxygenase (BVMO) and a luciferase-like monooxygenase (LLM) to convert progesterone to testosterone acetate. asm.org

| Fungal Species | Transformation Products | Reference |

|---|---|---|

| Aspergillus brasiliensis | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |

| Aspergillus ochraceus | 11α-hydroxyprogesterone | asm.org |

| Cylindrocarpon radicicola | Androsta-1,4-diene-3,17-dione, 1-dehydrotestololactone | thieme-connect.com |

| Fusarium solani | Androsta-1,4-diene-3,17-dione, 1-dehydrotestololactone | thieme-connect.com |

| Thamnostylum piriforme | 14α-hydroxyprogesterone, 9α-hydroxyprogesterone | orientjchem.org |

A key advantage of microbial biotransformations is their high degree of regio- and stereoselectivity, allowing for the production of specific steroid isomers that are difficult to obtain through chemical synthesis. nih.govacs.org

Hydroxylation: Fungi can introduce hydroxyl groups at specific carbon atoms of the steroid nucleus with high precision. mdpi.com For example, the 11α-hydroxylation of progesterone by Rhizopus species was a landmark discovery in steroid biotechnology. nih.gov Protein engineering of enzymes like cytochrome P450s can further enhance this selectivity. For instance, mutating a single amino acid in CYP260A1 shifted its activity from unselective to producing either 1α-hydroxy-progesterone or 17α-hydroxy-progesterone with high selectivity. nih.gov

Oxidation and Reduction: Microbial enzymes can perform stereospecific reductions of keto groups and double bonds. asm.org The Baeyer-Villiger oxidation of progesterone to testololactone (B45059) by some Aspergillus or Penicillium species is another example of a highly specific microbial transformation. mdpi.commdpi.com

| Bacterial Species | Transformation Products | Reference |

|---|---|---|

| Bacillus stearothermophilus | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, 6α-hydroxyprogesterone | orientjchem.org |

| Clostridium innocuum | Epipregnanolone (3β,5β-Tetrahydroprogesterone) | biorxiv.org |

| Clostridium paraputrificum | Pregnanolone (3α,5β-Tetrahydroprogesterone) | biorxiv.org |

| Caenibius tardaugens | Testosterone acetate | asm.org |

Plant Cell Culture Biotransformation of Progesterone

Plant cell suspension cultures offer an alternative system for the biotransformation of steroids, capable of performing a range of reactions including hydroxylations and reductions. asm.orgnih.gov

Cell cultures of Lycopersicon esculentum can convert progesterone into several products, including δ4-pregnene-20α-ol-3-one and various dihydroxylated compounds. nih.govnih.gov

Capsicum frutescens cell cultures show a high yield in converting progesterone to δ4-pregnene-20α-ol-3-one. asm.orgnih.gov

Vinca rosea (now known as Catharanthus roseus) cultures can produce δ4-pregnene-20β-ol-3-one and have also been reported to carry out 17α-hydroxylation to yield 17α-hydroxyprogesterone. nih.govinnovareacademics.in

Cultures of Digitalis lanata are known to metabolize progesterone into 5β-pregnane-3,20-dione. openagrar.de

These plant-based systems demonstrate stereospecific reductions of keto groups and the introduction of hydroxyl groups at various positions, highlighting their potential as "biofactories" for producing novel steroid derivatives. asm.orgnih.gov

| Plant Species | Transformation Products | Reference |

|---|---|---|

| Lycopersicon esculentum | 5α-pregnane-3α-ol-20-one, δ4-pregnene-20α-ol-3-one, δ4-pregnene-14α-ol-3,20-dione, etc. | nih.govnih.gov |

| Capsicum frutescens | δ4-pregnene-20α-ol-3-one | asm.orgnih.gov |

| Catharanthus roseus (Vinca rosea) | δ4-pregnene-20β-ol-3-one, δ4-pregnene-14α-ol-3,20-dione, 17α-hydroxyprogesterone | nih.govinnovareacademics.in |

| Digitalis lanata | 5β-pregnane-3,20-dione | openagrar.de |

Stereochemistry and Isomerism of Pregn 4 Ene 3,20 Diol

Identification of Pregn-4-ene-3,20-diol Stereoisomers

The synthesis and separation of the four primary stereoisomers of this compound can be achieved through the reduction of progesterone (B1679170) (Pregn-4-ene-3,20-dione). researchgate.netnih.gov One established method uses aluminum isopropoxide in isopropyl alcohol as the reducing agent, which yields a mixture of the four diols. researchgate.netnih.gov The individual stereoisomers can then be isolated and purified using chromatographic techniques such as reversed-phase flash chromatography followed by preparative high-performance liquid chromatography (HPLC). researchgate.netplos.org

The definitive identification and structural confirmation of each isolated isomer rely on advanced analytical methods. Techniques like nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon), infrared (IR) spectroscopy, and mass spectrometry are crucial for establishing the precise stereochemistry of the hydroxyl groups at the C3 and C20 positions. researchgate.netnih.gov For instance, the chemical shifts and splitting patterns of the methyl groups at positions 18, 19, and 21 in NMR spectra provide unambiguous data for assigning the stereochemistry of each diol. researchgate.net Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the sensitive detection and quantification of these metabolites. plos.orgresearchgate.net

Also known as 4-pregnen-3β,20α-diol, this isomer has the hydroxyl group at the C3 position in the beta orientation and the hydroxyl group at the C20 position in the S (or α) configuration. nih.gov Its structure is confirmed through detailed spectroscopic analysis following its isolation from the mixture of synthesized diols. nih.gov

This stereoisomer, also referred to as (3α,20S)-Pregn-4-ene-3,20-diol, features both hydroxyl groups in the alpha orientation. nih.gov It is formed during the metabolic reduction of progesterone. plos.orgresearchgate.net Its identification is confirmed by comparing its spectroscopic data with previously published information and through advanced techniques like LC-MS/MS. researchgate.netplos.org

This isomer possesses a beta-oriented hydroxyl group at C3 and an R (or β) configured hydroxyl group at C20. It is also known as PREGN-4-ENE-3-BETA,20-BETA-DIOL. sigmaaldrich.com Synthesis from progesterone yields this diol, which can be isolated and its structure verified using NMR and mass spectrometry. nih.gov

Characterized by an alpha-hydroxyl group at C3 and an R-configured hydroxyl group at C20, this compound is also named 4-pregnene-3α, 20β-diol. Its synthesis and isolation have been described, with structural confirmation provided by spectroscopic methods. nih.gov

Impact of Stereoisomerism on Preclinical Biological Activity

The stereochemical configuration of this compound isomers, particularly the orientation of the hydroxyl group at the C3 position (3α vs. 3β), profoundly influences their preclinical biological effects. These differences are often linked to their interactions with various cellular receptors, most notably the GABA-A receptor.

Research indicates that 3α-hydroxy metabolites of progesterone are potent positive allosteric modulators of the GABA-A receptor, enhancing GABA-mediated chloride currents and thus producing calming, anxiolytic, and sedative effects. frontiersin.org In contrast, the 3β-hydroxy counterparts, such as 3β-hydroxy-5α-pregnan-20-one, often act as antagonists at the GABA-A receptor, capable of inhibiting or reversing the effects of the 3α-hydroxy neurosteroids. frontiersin.org

Furthermore, the metabolic pathways leading to these isomers can have different implications. The "pregnene" class of progesterone metabolites, which includes isomers like 20α-dihydroprogesterone, has been shown in preclinical models to inhibit cell proliferation and promote cell differentiation (apoptosis). zrtlab.com Conversely, the "pregnane" class of metabolites, which are formed via 5α-reductase, can stimulate cell proliferation and increase invasive potential in breast cancer cell lines. zrtlab.com This highlights how the specific stereochemistry dictates the ultimate biological outcome. While these findings relate to broader classes of progesterone metabolites, they underscore the critical role of stereoisomerism in determining function.

Molecular Mechanisms and Preclinical Biological Activities of Pregn 4 Ene 3,20 Diol

Putative Receptor Interactions and Binding Kinetics

The biological effects of steroid hormones are primarily mediated through their interaction with specific intracellular and membrane-bound receptors. The binding affinity and kinetics of Pregn-4-ene-3,20-diol to these receptors are crucial in determining its physiological function.

Interaction with Progesterone (B1679170) Receptors (Nuclear and Membrane)

Progesterone exerts its effects by binding to nuclear progesterone receptors (nPRs), which act as ligand-activated transcription factors, and to membrane progesterone receptors (mPRs), which mediate rapid, non-genomic signaling. wikipedia.org The affinity of progesterone for its nuclear receptor is high, with a dissociation constant (Kd) of approximately 1 nM. wikipedia.org

While specific binding kinetics for this compound are not as extensively documented as for progesterone, its structural similarity suggests a potential interaction with progesterone receptors. The stereochemistry of the hydroxyl groups at the C3 and C20 positions of this compound likely influences its binding affinity. For instance, retroprogesterone (B1680555) (9β,10α-pregn-4-ene-3,20-dione), a stereoisomer of progesterone, exhibits a high affinity for the progesterone receptor due to its unique "bent" configuration. wikipedia.org This suggests that subtle changes in the steroid's three-dimensional structure can significantly impact receptor binding.

Studies on related compounds provide further insight. For example, 20α-hydroxypregn-4-en-3-one has been shown to have a different affinity for the progesterone receptor compared to its 20β-isomer in guinea pig studies. figshare.com This highlights the importance of the stereospecificity of the hydroxyl group in receptor interaction.

Modulation of Other Steroid Receptors in Preclinical Models

In addition to progesterone receptors, progestins can sometimes interact with other steroid receptors, a phenomenon known as cross-reactivity. This can lead to a broader range of biological effects.

In preclinical models, the parent compound progesterone has been shown to have weak agonist activity at the pregnane (B1235032) X receptor (PXR). wikipedia.org This interaction can induce the expression of cytochrome P450 enzymes. wikipedia.org While direct evidence for this compound is limited, its structural similarity to progesterone suggests the possibility of similar interactions.

Furthermore, studies on retroprogesterone derivatives have indicated that they possess increased selectivity for the progesterone receptor compared to other steroid hormone receptors. wikipedia.org This suggests that modifications to the progesterone backbone, such as those seen in this compound, could potentially alter the cross-reactivity profile. For instance, some selective progesterone receptor modulators (SPRMs) are designed to interact specifically with the progesterone receptor with minimal cross-reactivity towards androgen and glucocorticoid receptors. google.com

Cellular Signaling Pathways Modulated by this compound in In Vitro Systems

The interaction of this compound with its receptors can trigger a cascade of intracellular signaling events that ultimately alter cellular function. These pathways are often investigated in in vitro systems, such as cell cultures, which allow for the detailed study of molecular mechanisms.

Progesterone and its metabolites are known to influence various signaling pathways. For example, progesterone can promote the proliferation of rat neural progenitor cells through the activation of the extracellularly regulated kinase (ERK) signaling pathway. nih.gov This effect is mediated by progesterone receptor membrane components. nih.gov Given that this compound is a metabolite of progesterone, it may also modulate similar pathways.

In endometrial cells, progesterone is metabolized to various compounds, including dihydroxy derivatives. mdpi.com These metabolites can have distinct biological effects. For example, in breast cancer cell lines, 5α-pregnane-3,20-dione has been shown to stimulate cell proliferation, while (20S)-20-hydroxy-pregn-4-ene-3-one suppresses it. plos.org This indicates that the metabolic conversion of progesterone to its diol and other forms is a critical determinant of its cellular effects. The metabolism of progesterone in HES endometrial cells primarily leads to (20S)-20-hydroxy-pregn-4-ene-3-one, (20S)-20-hydroxy-5α-pregnane-3-one, and (20S)-5α-pregnane-3α,20-diol. researchgate.net

Preclinical Physiological Roles and Functional Significance

Animal models are invaluable for understanding the in vivo physiological roles of steroid hormones and their metabolites. These studies provide insights into the complex interplay between different organ systems and the endocrine regulation of various bodily functions. cabidigitallibrary.org

Involvement in Neurosteroidogenesis and Neurobiological Functions in Animal Models

This compound is considered a neurosteroid, a class of steroids that are synthesized within the central nervous system and can rapidly modulate neuronal excitability. wikipedia.org Neurosteroids play important roles in neuroprotection, neurogenesis, and the regulation of mood and behavior. wikipedia.org

Progesterone and its metabolites, including allopregnanolone (B1667786) (a reduced metabolite of progesterone), have well-documented neuroprotective effects in animal models of traumatic brain injury and neurodegenerative diseases. nih.gov The conversion of progesterone to its metabolites is a key step in mediating these effects. For instance, in the midbrain ventral tegmental area of rodents, the metabolite 5α-pregnan-3α-ol-20-one (3α,5α-THP) is involved in mediating sexual receptivity. nih.gov

In animal models of stress, the levels of neurosteroids such as allopregnanolone and pregnenolone (B344588) can be altered. princeton.edu Studies in rats have shown that acute stress can lead to a rapid increase in the levels of allopregnanolone in the brain. princeton.edu This suggests that the synthesis and metabolism of progestins, including the formation of diol derivatives, are part of the adaptive response to stress. In a mouse model of HIV-1 Tat expression, there was an observed increase in the central synthesis of pregnenolone and 5α-reduced progesterone metabolites, including allopregnanolone. nih.gov

Endocrine Regulation in Animal Models

The endocrine system relies on a complex network of hormonal signals to regulate various physiological processes, including reproduction, metabolism, and stress response. This compound, as a progestin, is involved in this regulatory network.

In female mammals, progesterone and its metabolites play a critical role in the regulation of the estrous and menstrual cycles. mdpi.com The levels of various progestins fluctuate throughout the cycle, influencing uterine receptivity, ovulation, and the maintenance of pregnancy. oup.com For example, in pregnant mares, the concentrations of various pregnanes, including metabolites of dihydroprogesterone, dominate the steroid profile in late gestation. bioscientifica.com

In rats, the metabolism of progesterone by ovarian tissue is influenced by gonadotropins. researchgate.net This indicates that the production of this compound and other progesterone metabolites is under hormonal control and is integrated into the broader endocrine regulation of reproductive function.

Effects on Cellular Processes in In Vitro Models (e.g., cell proliferation, cell attachment)

The metabolites of progesterone, including those in the 4-pregnene class to which this compound belongs, have demonstrated significant and often opposing effects on cellular processes in vitro, particularly in the context of cancer research. Studies have shown that the metabolic pathway of progesterone can determine whether the resulting compounds promote or inhibit tumorigenic characteristics like cell proliferation and detachment. researchgate.net

In breast cancer cell lines, there is a clear distinction between the effects of 4-pregnenes and their 5α-reduced counterparts. Research has consistently shown that 4-pregnenes, which retain the double bond at the C4-C5 position, generally suppress cell proliferation. researchgate.net For instance, in studies using MCF-7, ZR-75-1 (estrogen receptor-positive), and MCF-10A (estrogen receptor-negative) breast cell lines, 4-pregnene metabolites isolated from breast tissue were found to inhibit cell proliferation. researchgate.net Specifically, (20S)-20-hydroxy-pregn-4-ene-3-one, a closely related 4-pregnene, has been shown to suppress cell proliferation and enhance cell attachment in breast cell lines. plos.org In contrast, 5α-pregnane metabolites tend to stimulate cell proliferation and detachment. researchgate.netplos.org

This differential effect suggests that the local metabolic environment within a tissue, which dictates the ratio of 4-pregnenes to 5α-pregnanes, could be a critical factor in modulating cell behavior. researchgate.net While direct, extensive studies on the specific isomers of this compound are less common, the general findings for the 4-pregnene class provide a strong indication of their likely inhibitory role in cell proliferation and promoting role in cell attachment.

Table 1: Effects of Progesterone Metabolite Classes on Breast Cancer Cells In Vitro

| Metabolite Class | Representative Compound(s) | Effect on Cell Proliferation | Effect on Cell Detachment | Cell Lines Studied |

|---|---|---|---|---|

| 4-Pregnenes | 3α-hydroxy-4-pregnen-20-one; (20S)-20-hydroxy-pregn-4-ene-3-one | Inhibitory researchgate.net / Suppressive plos.org | Promotes Attachment plos.org | MCF-7, ZR-75-1, MCF-10A researchgate.net |

| 5α-Pregnanes | 5α-pregnane-3,20-dione | Stimulatory researchgate.net | Stimulatory researchgate.netplos.org | MCF-7, ZR-75-1, MCF-10A researchgate.net |

Role as a Metabolic Intermediate in Other Steroid Hormone Biosynthesis

This compound is a metabolic intermediate in the complex network of steroid hormone biosynthesis, originating from cholesterol. The primary precursor to its formation is progesterone. wikipedia.org Progesterone itself is a crucial hub in steroidogenesis, synthesized from pregnenolone, which is derived from cholesterol. wikipedia.orgkegg.jp

The conversion of progesterone to this compound involves the reduction of the keto groups at positions C-3 and C-20. Specifically, the formation of (20S/R)-pregn-4-ene-3α,20-diol from progesterone is catalyzed by aldo-keto reductases (AKR), such as AKR1C1, AKR1C2, and AKR1C3. plos.org These enzymes can reduce the 20-keto group of pregn-4-enes. plos.org The reduction of the 3-keto group and the double bond at C4-C5 is another major metabolic route for progesterone, but the formation of this compound specifically involves the reduction of both the C-3 and C-20 ketones while retaining the C4-C5 double bond. plos.org

The metabolic pathway can be summarized as follows:

Cholesterol → Pregnenolone : This initial step is catalyzed by the enzyme CYP11A1. kegg.jpnih.gov

Pregnenolone → Progesterone : This conversion is a two-step process catalyzed by 3β-hydroxysteroid dehydrogenase/δ⁵⁻⁴-isomerase. wikipedia.org

Progesterone → Pregn-4-ene-3,20-diols : Progesterone is reduced at the C-3 and C-20 positions to form the various stereoisomers of this compound. plos.org This reaction can be reversed, for example, the (20S)-pregn-4-ene-3α,20-diol isomer can be oxidized back to progesterone by the 20α-hydroxysteroid dehydrogenase activity of the enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2). plos.org

Furthermore, pregnenolone can be metabolized via an alternative pathway to form 20α-hydroxypregn-4-en-3-one, with pregn-5-ene-3β,20α-diol as an intermediate. This pathway's activity, particularly in ovarian corpora lutea, is influenced by the enzyme 20α-hydroxy steroid dehydrogenase and is crucial in regulating the cessation of progesterone secretion before parturition. nih.gov This highlights the role of related pregnene-diols as key metabolic switch points in reproductive processes.

Synthetic Methodologies for Pregn 4 Ene 3,20 Diol and Its Analogues

Total Chemical Synthesis Approaches

Total chemical synthesis provides a direct route to pregn-4-ene-3,20-diol and its analogues, primarily through the reduction of the corresponding ketone functionalities in the progesterone (B1679170) backbone.

Reduction of Progesterone and Selective Derivatization

A common method for the synthesis of pregn-4-ene-3,20-diols involves the reduction of progesterone (pregn-4-ene-3,20-dione). nih.govnih.gov The reduction of the carbonyl groups at the C-3 and C-20 positions can be accomplished using reducing agents such as aluminum isopropoxide in 2-propanol. nih.govnih.gov This reaction typically results in a mixture of four possible stereoisomers due to the formation of new chiral centers at the 3 and 20 positions. nih.govnih.gov

The reaction is carried out under reflux conditions, and the progress can be monitored by checking for the absence of acetone (B3395972) in the distillate. nih.gov Following the reduction, a crude mixture of the four diastereoisomers is obtained. researchgate.net HPLC analysis of a typical reaction mixture revealed the presence of (20S)-pregn-4-ene-3β,20-diol (16.9%), (20S)-pregn-4-ene-3α,20-diol (7.4%), (20R)-pregn-4-ene-3β,20-diol (52.2%), and (20R)-pregn-4-ene-3α,20-diol (23.5%). nih.gov

For selective derivatization, such as the reduction of only the C-3 carbonyl group, specific reagents can be employed. The Luche reduction, which uses sodium borohydride (B1222165) in the presence of cerium(III) chloride, has been shown to selectively reduce the conjugated carbonyl group at position 3 of progesterone. benthamdirect.com Another approach involves the reduction of progesterone with LiAH4 to produce this compound, which can then be selectively oxidized by MnO2 to yield 20α-hydroxyprogesterone. molaid.com

Table 1: Stereoisomer Distribution from Progesterone Reduction

| Stereoisomer | Percentage in Mixture |

|---|---|

| (20R)-pregn-4-ene-3β,20-diol | 52.2% |

| (20R)-pregn-4-ene-3α,20-diol | 23.5% |

| (20S)-pregn-4-ene-3β,20-diol | 16.9% |

Isolation and Purification of Specific Stereoisomers

Due to the formation of a mixture of stereoisomers during the reduction of progesterone, subsequent isolation and purification steps are necessary to obtain specific diols. nih.govnih.gov A common strategy involves reverse-phase flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

The crude mixture of diastereoisomers is first subjected to automated reverse-phase flash chromatography. researchgate.net This initial separation allows for the partial resolution of the different stereoisomers. However, complete separation often requires a subsequent purification step using preparative HPLC. nih.gov For instance, some isomers may co-elute during the initial flash chromatography, necessitating further separation. nih.gov By combining these techniques, all four stereoisomers can be obtained in a sufficiently pure form for further studies, with isolated amounts varying depending on their initial proportion in the mixture. nih.gov The structures and stereochemistry of the isolated diols are typically confirmed using spectroscopic methods such as proton and carbon NMR spectroscopy, infrared spectroscopy, and mass spectrometry. acs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to perform using either method alone. This approach can offer high selectivity and efficiency. A chemoenzymatic strategy for producing steroidal drugs from biorenewable phytosterols (B1254722) has been developed, showcasing the potential of this approach in steroid synthesis. tandfonline.com In the context of this compound, a chemoenzymatic approach could involve the chemical reduction of progesterone followed by enzymatic resolution of the resulting stereoisomers or the use of enzymes for stereoselective reduction.

Biocatalytic Production Methods

Biocatalysis leverages the high specificity and efficiency of enzymes to carry out chemical transformations. This is a particularly attractive method for steroid modifications due to the complexity of the steroid nucleus.

Whole-Cell Biocatalysis for Pregnene Steroid Conversion

Whole-cell biocatalysis is a powerful tool for the synthesis and modification of steroidal drugs. orientjchem.orgfrontiersin.org This method utilizes intact microorganisms, such as Escherichia coli, which have been genetically engineered to express specific enzymes capable of performing desired transformations on steroid substrates. orientjchem.orgresearchgate.net The use of whole cells offers several advantages, including the protection of the enzymes within a cellular environment and the in-situ regeneration of necessary cofactors. nih.govresearchgate.net

E. coli has been successfully used as a host for the production of various steroids. nih.govplos.org For instance, recombinant E. coli cells have been developed for the efficient synthesis of 4-pregnen-20,21-diol-3-one (B1250585) from 11-deoxycorticosterone. orientjchem.org In this system, the E. coli cells provide the enzymatic machinery for the specific reduction of the C-20 keto group. orientjchem.org The product can be produced in milligram quantities from a simple overnight batch culture, and it is readily purified from the culture medium. orientjchem.org

Furthermore, strategies to enhance the efficiency of whole-cell biocatalysis for steroid conversion have been explored. One such strategy involves the co-expression of hydrophobic outer membrane proteins in E. coli to facilitate the uptake of hydrophobic steroid substrates like testosterone (B1683101), leading to significantly increased hydroxylation rates. researchgate.net This highlights the potential for optimizing whole-cell systems for the production of pregnene steroid derivatives. While a specific E. coli strain for the direct production of this compound from progesterone is not detailed in the provided information, the existing examples with other pregnene steroids demonstrate the feasibility and potential of this approach. orientjchem.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Progesterone (Pregn-4-ene-3,20-dione) |

| (20S)-pregn-4-ene-3β,20-diol |

| (20S)-pregn-4-ene-3α,20-diol |

| (20R)-pregn-4-ene-3β,20-diol |

| (20R)-pregn-4-ene-3α,20-diol |

| 20α-hydroxyprogesterone |

| 11-deoxycorticosterone |

| 4-pregnen-20,21-diol-3-one |

| Testosterone |

| Aluminum isopropoxide |

| 2-propanol |

| Sodium borohydride |

| Cerium(III) chloride |

| LiAH4 (Lithium aluminum hydride) |

Advanced Analytical Techniques for Pregn 4 Ene 3,20 Diol Quantification and Characterization

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary analytical tool for steroid analysis due to its high sensitivity, specificity, and capacity for multiplexing. oup.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, making it ideal for measuring low-concentration steroids like Pregn-4-ene-3,20-diol in intricate biological matrices. sigmaaldrich.com

Developing a robust LC-MS/MS method for this compound requires careful optimization of several parameters to ensure reliable quantification in biological samples such as cell cultures, plasma, serum, and tissues. ethernet.edu.etprotocols.io Method development typically involves selecting an appropriate chromatographic column (e.g., C18 reversed-phase) and mobile phase to achieve optimal separation from other endogenous steroids and matrix components. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net

Validation is performed according to international guidelines to ensure the method is fit for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and stability. For instance, a method for quantifying 11 urinary steroids was validated with excellent linearity (R² > 0.99) and precision (< 10.1% coefficient of variation). nih.gov Similarly, an assay for neuroactive steroids in serum demonstrated a reliable quantification range from 0.78 to 1000 ng/mL, with intraday and interday imprecision of less than 10%. ejournal.bynih.gov The H295R in vitro cell line, which is frequently used for studying steroidogenesis, is a key biological matrix where these methods are applied to screen for endocrine-disrupting chemicals. protocols.io

Achieving high sensitivity, reproducibility, and specificity is paramount in the analysis of this compound, which often exists at low physiological concentrations.

Sensitivity: The sensitivity of an LC-MS/MS method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). For steroid analysis, LLOQs in the low picogram-per-milliliter (pg/mL) to nanogram-per-milliliter (ng/mL) range are often achieved. nih.govnih.gov For example, an LC-MS/MS method for pregnanediol-3-glucuronide (B129214) (PdG), a major metabolite of progesterone (B1679170), achieved a limit of quantification of 0.01 ng/mL. semanticscholar.org The use of techniques like derivatization can further enhance sensitivity by improving ionization efficiency. researchgate.net

Reproducibility: The reproducibility of a method is assessed by its precision, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). This is evaluated through intra-assay (within a single run) and inter-assay (between different runs) analyses of quality control (QC) samples at different concentrations. nih.gov Validated methods for steroid panels consistently demonstrate excellent reproducibility, with CVs generally below 15%. nih.govresearchgate.netresearchgate.net

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components, such as structurally similar isomers and matrix interferents. researchgate.net The combination of chromatographic separation and MRM detection in LC-MS/MS provides high specificity. thieme-connect.de However, isobaric compounds (molecules with the same nominal mass) can still pose a challenge. Techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to provide an additional dimension of separation, significantly reducing interferences and improving the signal-to-noise ratio. nih.gov

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Steroid Analysis

| Analyte/Panel | Biological Matrix | LLOQ | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) |

| 12 Steroid Hormones | Serum | 0.005 - 1 ng/mL | 5.3% - 12.8% | 5.3% - 12.8% | 86.4% - 115.0% |

| 4 Steroid Metabolites | Plasma | 7.9% - 14.6% (CV at LLOQ) | 4.5% - 10.7% | 4.9% - 13.5% | 91.0% - 118.6% |

| Pregnanediol-3-glucuronide | Serum | 0.01 ng/mL | < 10.6% | < 10.6% | 90.6% - 110.4% |

| 20 Steroid Panel | Cell Culture Medium | 0.012 - 38 nmol/L | < 9.1% | < 9.1% | 93.4% - 122.0% |

| Allopregnanolone (B1667786) & Isomers | Serum | 0.78 ng/mL | < 10% | < 10% | 90% - 110% |

Effective sample preparation is a critical step to remove interferences from biological matrices and concentrate the analyte before LC-MS/MS analysis. researchgate.net The choice of technique depends on the analyte's properties and the complexity of the matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating steroid hormones from samples like urine and cell culture media. nih.govnih.gov It utilizes a solid sorbent material to retain either the analyte or interfering compounds. nih.gov For steroid hormones, reversed-phase sorbents like C18 are common. core.ac.uk The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with a small volume of an organic solvent. nih.govcore.ac.uk SPE has been shown to effectively extract and recover steroid hormones from H295R cell incubation medium, with recoveries for most steroids ranging from 98.2% to 109.4%. protocols.io

Liquid-Liquid Extraction (LLE): LLE is another common method for separating steroids from aqueous biological fluids based on their differential solubility in two immiscible liquids. nih.govnih.gov It is a cost-effective technique, though it can be more time-consuming than SPE. nih.gov A variation, salting-out assisted liquid-liquid extraction (SALLE), improves extraction efficiency and allows for direct injection of the extract, simplifying the workflow. nih.gov

Derivatization: To enhance the sensitivity and selectivity of LC-MS/MS analysis, chemical derivatization can be employed. nist.gov This process modifies the analyte to improve its ionization efficiency and chromatographic behavior. nih.gov For steroids with hydroxyl groups, reagents like isonicotinoyl chloride can be used. nih.gov Derivatization can increase signal response by factors of 4 to 30 and improve specificity by shifting the analyte's mass, thereby reducing interference from the biological matrix. nist.gov

The separation and individual quantification of stereoisomers are significant challenges in steroid analysis because isomers often have identical masses and similar physicochemical properties, making them difficult to distinguish with standard LC-MS/MS methods. However, their biological activities can differ substantially. For this compound, multiple stereoisomers exist (e.g., 3α,20α-diol, 3β,20α-diol).

To address this, specialized chromatographic techniques are employed. Chiral chromatography, which uses a chiral stationary phase (CSP), is a key method for separating enantiomers and diastereomers. Tandem liquid chromatography (LC/LC), which combines a chiral column with a standard reversed-phase column, can be used to achieve both isomer separation and sensitivity enhancement within a single run. Additionally, ion mobility mass spectrometry (IMS-MS) provides an orthogonal separation dimension based on the ion's size and shape, proving powerful for separating isomeric and isobaric compounds that cannot be resolved by chromatography alone.

Gas Chromatography–Mass Spectrometry (GC-MS/MS) for Pregnene Analysis

Gas chromatography-mass spectrometry, particularly GC-MS/MS, is a powerful and well-established reference technique for comprehensive steroid profiling. oup.comresearchgate.net It offers excellent chromatographic resolution, which is especially advantageous for separating complex mixtures of steroid isomers. researchgate.net

The analysis of pregnenes like this compound by GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. A common approach is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. researchgate.net This derivatization also helps to direct mass spectral fragmentation, aiding in structural identification. researchgate.net The sample preparation workflow often involves extraction, enzymatic hydrolysis (to cleave conjugated steroids), and then derivatization before injection into the GC-MS system. The high resolving power of capillary GC columns is crucial for separating closely related pregnene metabolites. sigmaaldrich.com GC-MS/MS provides enhanced specificity and sensitivity compared to single-quadrupole GC-MS, making it suitable for quantifying trace levels of steroids in complex biological samples like serum and urine. nih.govnih.gov

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation of steroids, including the various isomers of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure and stereochemistry of organic compounds. The structures and stereochemistry of the 3α,20α-, 3α,20β-, 3β,20α-, and 3β,20β-diol isomers of this compound have been established using proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy. nih.gov Advanced 2D NMR techniques, such as Two-Dimensional Correlated Spectroscopy (2D COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to validate signal assignments for complex steroid molecules like pregnenolone (B344588), a direct precursor. These methods reveal correlations between protons and carbons, allowing for an unambiguous assignment of the complete chemical structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound contains a C4-C5 double bond conjugated with the C3 carbonyl group (after oxidation of the hydroxyl group), which results in a characteristic UV absorption maximum. This property is useful for detection and quantification during chromatographic procedures and for confirming the presence of the α,β-unsaturated ketone chromophore.

Future Directions in Pregn 4 Ene 3,20 Diol Research

Elucidation of Novel Enzymatic Regulators and Pathways

The biosynthesis and metabolism of Pregn-4-ene-3,20-diol are governed by a complex network of enzymes, primarily hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the interconversion of ketosteroids and hydroxysteroids, thereby regulating the biological activity of these hormones. nih.gov Future research is aimed at identifying and characterizing novel HSDs and other enzymes that may play a role in the metabolism of this compound.

Key areas of investigation include:

Identification of Novel HSDs: Researchers are exploring microbial and mammalian genomes to identify new HSDs with unique substrate specificities and regulatory properties. albany.edu

Pathway Mapping: Advanced analytical techniques are being employed to map the metabolic pathways of this compound in various tissues and cell types. This will provide a more complete understanding of how its levels are regulated in the body.

Regulatory Mechanisms: Studies are underway to elucidate the factors that control the expression and activity of the enzymes involved in this compound metabolism. This includes investigating the role of hormones, growth factors, and other signaling molecules. nih.gov

One study highlighted that pregnenolone (B344588) can be metabolized through different pathways, either to pregn-5-ene-3β,20α-diol and then to 20α-hydroxypregn-4-en-3-one, or directly to progesterone (B1679170). The balance between these pathways is influenced by the relative activities of 20α-hydroxy steroid dehydrogenase and 3β-hydroxy Δ(5)-steroid dehydrogenase and their respective coenzymes. This demonstrates the intricate enzymatic control that future research aims to further unravel for this compound.

Investigation of Undiscovered Preclinical Biological Activities

While some biological activities of this compound have been documented, it is believed that many of its functions remain to be discovered. Preclinical studies are being designed to explore the potential therapeutic applications of this compound and its various isomers.

Future preclinical research will focus on:

Pharmacological Screening: A comprehensive screening of this compound and its derivatives will be conducted to identify novel biological activities. nih.gov This will involve testing their effects on a wide range of cellular and animal models of disease.

Isomer-Specific Activities: The different stereoisomers of this compound may have distinct biological activities. Researchers will synthesize and test individual isomers to determine their specific pharmacological profiles.

Mechanism of Action Studies: Once a novel biological activity is identified, studies will be conducted to determine the underlying molecular mechanisms. This will involve identifying the cellular targets of this compound and elucidating the signaling pathways that it modulates.

For instance, research on related pregnenolone derivatives has shown their potential as anticancer agents by inhibiting enzymes like human dihydrofolate reductase. nih.gov Similar investigations into this compound could reveal new therapeutic avenues. The progestational activity of related 18-norpregn-4-ene-3,20-diones has also been evaluated, suggesting that modifications to the steroid structure can significantly impact biological function, a principle that will be applied in the exploration of this compound's activities. nih.gov

Development of Advanced Biocatalytic Systems for Specific Isomer Production

The chemical synthesis of specific stereoisomers of this compound can be challenging. To overcome this, researchers are developing advanced biocatalytic systems that utilize enzymes or whole microorganisms to produce these compounds with high selectivity. orientjchem.org

Key developments in this area include:

Whole-Cell Biocatalysis: Genetically engineered microorganisms are being developed to express the enzymes necessary for the stereospecific synthesis of this compound isomers. nih.gov This approach offers a sustainable and cost-effective alternative to traditional chemical synthesis. unife.it

Enzyme Immobilization: Immobilizing the enzymes on solid supports can improve their stability and reusability, making the biocatalytic process more efficient.

Process Optimization: Researchers are optimizing the reaction conditions, such as temperature, pH, and substrate concentration, to maximize the yield and purity of the desired isomer.

Microorganisms like fungi and bacteria possess multi-enzyme systems that exhibit significant regio- and stereo-selectivity, making them ideal for steroid modifications. orientjchem.org Biotransformation using these systems can achieve functionalization at positions on the steroid molecule that are difficult to access with chemical agents. orientjchem.orgmdpi.com This approach has been successfully used in the synthesis of various steroidal drugs and chiral building blocks. orientjchem.org

| Microorganism | Substrate | Product(s) |

|---|---|---|

| Rhodococcus rhodnii | Cortisone | 1,9β,17,21-tetrahydroxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione and 1,9β,17,20β,21-pentahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11-one mdpi.com |

| Trichothecium roseum | Tibolone | Δ4-Tibolone, Δ1,4-tibolone, 15α-hydroxy-Δ4-tibolone, 12β-hydroxy-Δ4-tibolone, and 3α,6α-dihydroxy-Δ4-tibolone orientjchem.org |

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling are powerful tools for understanding the interactions of small molecules like this compound with their biological targets. These methods can be used to predict the binding affinity of the compound for different proteins and to identify the key molecular interactions that are responsible for its biological activity.

Future research in this area will involve:

Molecular Docking: This technique will be used to predict the binding mode of this compound to the active sites of various enzymes and receptors. nih.gov

Molecular Dynamics Simulations: These simulations will provide insights into the dynamic behavior of the this compound-protein complex and can be used to calculate the binding free energy. sioc-journal.cnmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to correlate the chemical structure of this compound derivatives with their biological activity. These models can then be used to design new compounds with improved potency and selectivity.

Recent studies have successfully used molecular dynamics simulations to understand the binding modes of other steroids with proteins and to analyze how mutations can alter substrate preference, demonstrating the power of these techniques. acs.org For example, simulations have been used to explore the interactions of pregnenolone derivatives with targets like the estrogen receptor alpha (ERα). nih.gov Similar in silico approaches will be invaluable in predicting the biological targets of this compound and guiding the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pregn-4-ene-3,20-diol in biological matrices?

- Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key parameters include:

- Chromatographic separation : Use a C18 column with gradient elution (e.g., water/acetonitrile) to resolve stereoisomers like (20S)- and (20R)-Pregn-4-ene-3β,20-diol, which exhibit distinct retention times and recovery rates (e.g., 105.8% vs. 111.0% recovery) .

- Internal standards : Deuterated analogs (e.g., D7-labeled compounds) improve accuracy by correcting for matrix effects.

- Validation : Ensure inter-day variability (CV%) remains below 10%; for example, (20S)-Pregn-4-ene-3α,20-diol shows a CV of 13.7%, necessitating protocol optimization .

Q. How can researchers ensure stereochemical purity when synthesizing this compound derivatives?

- Answer :

- Chiral synthesis : Use enantioselective catalysts (e.g., Sharpless dihydroxylation) to control C20 configuration.

- Analytical confirmation : Combine NMR (e.g., NOESY for spatial proximity analysis) and chiral-phase HPLC to distinguish diastereomers like (20S)- and (20R)-isomers, which differ in retention times and bioactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles.

- Waste disposal : Follow EPA guidelines for steroid waste, including neutralization before incineration .

Advanced Research Questions

Q. How can researchers mitigate high inter-day variability in quantifying this compound stereoisomers?

- Answer :

- Optimized sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates (e.g., 114.4% recovery for (20S)-3α,20-diol vs. 116.9% for (20R)-3α,20-diol) .

- Instrument calibration : Daily calibration curves using freshly prepared standards reduce drift. For example, progesterone (CV 4.2%) shows lower variability than diol derivatives due to stable ionization .

- Batch validation : Include quality controls (QCs) at low, mid, and high concentrations to monitor precision across runs.

Q. What strategies resolve contradictions between in vitro and in vivo metabolic studies of this compound?

- Answer :

- Comparative kinetics : Measure metabolic half-lives in hepatocyte assays vs. animal models. For instance, 5α-reductase activity in vitro may overestimate in vivo clearance due to protein binding differences.

- Pathway inhibition : Use selective enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic routes.

- Data triangulation : Cross-validate findings with isotopic tracing (e.g., ²H/¹³C-labeled compounds) to track metabolite formation .

Q. How do structural modifications at C3 and C20 impact the biological activity of this compound?

- Answer :

- C3 hydroxyl configuration : (3β)-isomers (e.g., (20S)-3β,20-diol) often show higher receptor binding affinity than (3α)-isomers due to spatial alignment with steroid-binding pockets.

- C20 stereochemistry : (20S)-isomers may exhibit stronger anti-inflammatory effects (e.g., TLR4 pathway inhibition) compared to (20R)-isomers, as seen in progesterone analogs .

- Functionalization : Acetylation at C3 (e.g., 3β-acetoxy derivatives) enhances lipophilicity and membrane permeability .

Q. What advanced techniques characterize trace-level impurities in synthetic this compound batches?

- Answer :

- High-resolution MS (HRMS) : Detect impurities at <0.1% levels using Orbitrap or Q-TOF systems (e.g., 9-fluoro-11β,16α-dihydroxy derivatives, MW 364.45) .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products (e.g., 3-keto derivatives via oxidation).

- NMR hyphenation : LC-NMR isolates and structurally elucidates impurities in complex mixtures .

Data Management and Reproducibility

Q. How should researchers design experiments to account for batch-to-batch variability in this compound synthesis?

- Answer :

- Quality-by-design (QbD) : Define critical process parameters (CPPs) like reaction temperature and catalyst purity.

- Stability testing : Monitor storage conditions (e.g., -80°C vs. -20°C) to prevent diastereomer interconversion.

- Collaborative validation : Share batches across labs for interlaboratory reproducibility studies, referencing USP/NF guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.